Cas no 1556262-58-8 (3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole)

3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole 化学的及び物理的性質
名前と識別子
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- 3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole
- 1H-1,2,4-triazole, 3-bromo-5-(methoxymethyl)-1-methyl-
- Schembl20605213
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- インチ: 1S/C5H8BrN3O/c1-9-4(3-10-2)7-5(6)8-9/h3H2,1-2H3
- InChIKey: SKFURCRNVBJMPX-UHFFFAOYSA-N
- SMILES: BrC1=NN(C)C(COC)=N1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 113
- トポロジー分子極性表面積: 39.9
- XLogP3: 0.7
3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B155000-50mg |
3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole |
1556262-58-8 | 50mg |
$ 190.00 | 2023-04-19 | ||
TRC | B155000-250mg |
3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole |
1556262-58-8 | 250mg |
$ 873.00 | 2023-04-19 | ||
TRC | B155000-500mg |
3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole |
1556262-58-8 | 500mg |
$ 1499.00 | 2023-04-19 | ||
Enamine | EN300-1590887-0.05g |
3-bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole |
1556262-58-8 | 0.05g |
$1056.0 | 2023-07-10 | ||
Enamine | EN300-1590887-0.5g |
3-bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole |
1556262-58-8 | 0.5g |
$1207.0 | 2023-07-10 | ||
Enamine | EN300-1590887-2.5g |
3-bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole |
1556262-58-8 | 2.5g |
$2464.0 | 2023-07-10 | ||
Enamine | EN300-1590887-250mg |
3-bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole |
1556262-58-8 | 250mg |
$1090.0 | 2023-09-23 | ||
Enamine | EN300-1590887-0.1g |
3-bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole |
1556262-58-8 | 0.1g |
$1106.0 | 2023-07-10 | ||
Enamine | EN300-1590887-10000mg |
3-bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole |
1556262-58-8 | 10000mg |
$5099.0 | 2023-09-23 | ||
abcr | AB589886-5g |
3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole; . |
1556262-58-8 | 5g |
€1362.20 | 2024-07-20 |
3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazoleに関する追加情報
3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole (CAS No. 1556262-58-8): A Comprehensive Overview
The compound 3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole, identified by the CAS registry number 1556262-58-8, is a heterocyclic organic compound with a unique structure that has garnered attention in various fields of chemistry and materials science. This compound belongs to the class of triazoles, which are widely studied for their versatile applications in drug discovery, agrochemicals, and advanced materials. The triazole ring serves as a foundational structure for this molecule, with substituents at positions 3 and 5 contributing to its distinct chemical properties.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole through optimized reaction pathways. Researchers have employed methodologies such as the Huisgen cycloaddition reaction and subsequent functionalization to achieve high yields and purity. The bromine substituent at position 3 plays a critical role in modulating the electronic properties of the molecule, making it a valuable intermediate in the construction of bioactive compounds. The methoxymethyl group at position 5 introduces additional functionality, enhancing solubility and reactivity in various chemical transformations.
One of the most promising applications of 3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole lies in its potential as a building block for drug development. Triazoles are known for their ability to form stable metal complexes, which can be exploited in designing novel anticancer agents or metalloenzyme inhibitors. Recent studies have demonstrated that this compound can act as a ligand for transition metals like copper and iron, facilitating the formation of coordination complexes with tailored biological activities.
In addition to its role in medicinal chemistry, 3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole has shown promise in materials science. Its ability to undergo click chemistry reactions has made it a valuable component in the synthesis of polymer-based materials with enhanced mechanical and thermal properties. For instance, researchers have successfully incorporated this compound into polyurethane networks to improve their durability under harsh environmental conditions.
The synthesis of 3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole involves a multi-step process that begins with the preparation of an intermediate triazole derivative. The introduction of the bromine substituent is typically achieved through electrophilic substitution reactions under controlled conditions to ensure regioselectivity. Subsequent functionalization steps involve the installation of the methoxymethyl group via nucleophilic substitution or alkylation reactions.
From an analytical standpoint, modern spectroscopic techniques such as NMR (nuclear magnetic resonance) and IR (infrared spectroscopy) have been instrumental in confirming the structure and purity of 3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole. These methods provide detailed insights into the molecular geometry and bonding patterns within the compound. Furthermore, computational chemistry tools like density functional theory (DFT) have been used to predict its electronic properties and reactivity under different conditions.
Looking ahead, ongoing research is focused on exploring the potential of 3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole as a precursor for advanced materials with applications in electronics and photonics. Its ability to form self-assembled monolayers (SAMs) on various substrates has opened new avenues for its use in nanotechnology. Additionally, investigations into its biocompatibility are underway to assess its suitability for biomedical applications such as drug delivery systems or tissue engineering scaffolds.
In conclusion, 3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole (CAS No. 1556262-58) represents a versatile compound with significant potential across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers seeking innovative solutions in drug discovery and materials science. As advancements in synthetic methodologies continue to unfold, this compound is poised to play an increasingly important role in shaping future scientific breakthroughs.
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